5-{[(Cyclopropylmethyl)(prop-2-yn-1-yl)amino]methyl}furan-2-carbonitrile
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Overview
Description
5-{[(Cyclopropylmethyl)(prop-2-yn-1-yl)amino]methyl}furan-2-carbonitrile is an organic compound with the molecular formula C13H14N2O This compound is characterized by the presence of a furan ring substituted with a nitrile group and an amino group that is further substituted with cyclopropylmethyl and prop-2-yn-1-yl groups
Preparation Methods
The synthesis of 5-{[(Cyclopropylmethyl)(prop-2-yn-1-yl)amino]methyl}furan-2-carbonitrile can be achieved through a multi-step synthetic route. One common method involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrile group: This step typically involves the reaction of the furan ring with a nitrile-containing reagent under suitable conditions.
Substitution with the amino group: The amino group can be introduced through nucleophilic substitution reactions.
Substitution with cyclopropylmethyl and prop-2-yn-1-yl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides or alkynes.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-{[(Cyclopropylmethyl)(prop-2-yn-1-yl)amino]methyl}furan-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Addition: The alkyne group in the compound can participate in addition reactions with various reagents, leading to the formation of addition products.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-{[(Cyclopropylmethyl)(prop-2-yn-1-yl)amino]methyl}furan-2-carbonitrile would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects could be mediated through binding to these targets and modulating their activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar compounds to 5-{[(Cyclopropylmethyl)(prop-2-yn-1-yl)amino]methyl}furan-2-carbonitrile include other furan derivatives with nitrile and amino substituents. Some examples include:
5-{[(Cyclopropylmethyl)amino]methyl}furan-2-carbonitrile: Lacks the prop-2-yn-1-yl group.
5-{[(Prop-2-yn-1-yl)amino]methyl}furan-2-carbonitrile: Lacks the cyclopropylmethyl group.
5-{[(Cyclopropylmethyl)(methyl)amino]methyl}furan-2-carbonitrile: Contains a methyl group instead of the prop-2-yn-1-yl group.
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-[[cyclopropylmethyl(prop-2-ynyl)amino]methyl]furan-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-7-15(9-11-3-4-11)10-13-6-5-12(8-14)16-13/h1,5-6,11H,3-4,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKUULYRQABVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1CC1)CC2=CC=C(O2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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